1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea
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Overview
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The triazolopyrimidine core is then alkylated with a suitable propylating agent.
Urea Formation: The final step involves the reaction of the alkylated triazolopyrimidine with tert-butyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrimidin-2-yl)propyl)-3-(tert-butyl)urea: Similar structure but with a pyrimidine ring instead of a triazolopyrimidine.
1-(3-(Triazol-1-yl)propyl)-3-(tert-butyl)urea: Similar structure but with a triazole ring instead of a triazolopyrimidine.
Uniqueness
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea is unique due to the presence of the triazolopyrimidine ring, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with tert-butyl isocyanate. The process can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Compounds containing triazole moieties have demonstrated significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Research indicates that triazole-containing compounds exhibit antiproliferative effects on cancer cell lines. Specific studies have reported that these compounds can inhibit the growth of breast cancer (MCF-7), colon cancer (HCT116), and glioblastoma (U87 MG) cells .
- Anti-inflammatory Effects : Some studies have suggested that these compounds may possess anti-inflammatory properties by inhibiting pathways associated with inflammation in human cell lines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways such as PI3K and mTORC1. This inhibition is critical for its anticancer activity .
- Interaction with DNA : Some derivatives interact with DNA or RNA structures, leading to disruptions in replication or transcription processes which contribute to their anticancer effects .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Activity : In a study evaluating various urea derivatives, this compound was found to exhibit IC50 values comparable to established chemotherapeutics against multiple cancer cell lines. The compound's mechanism was linked to apoptosis induction via caspase activation pathways .
- Antimicrobial Efficacy : A series of experiments demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use in treating infections caused by resistant strains .
Data Tables
Properties
IUPAC Name |
1-tert-butyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-13(2,3)18-12(20)14-6-4-5-10-7-15-11-16-9-17-19(11)8-10/h7-9H,4-6H2,1-3H3,(H2,14,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPVREOWNKBPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCC1=CN2C(=NC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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